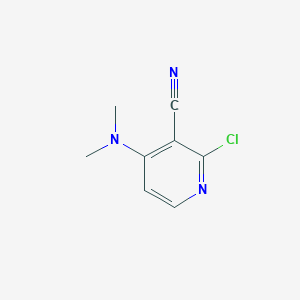

2-Chloro-4-(dimethylamino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12(2)7-3-4-11-8(9)6(7)5-10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMVNWAYWUPMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353443 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147992-80-1 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(dimethylamino)nicotinonitrile (CAS No. 147992-80-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Chloro-4-(dimethylamino)nicotinonitrile. This document is meticulously crafted to provide not just a repository of data, but a holistic understanding of this versatile chemical entity. The structural motif of a substituted nicotinonitrile is a cornerstone in medicinal chemistry, offering a synthetically tractable scaffold for the development of novel therapeutic agents. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, and illuminate its potential applications, all while maintaining the highest standards of scientific integrity and practical relevance.

Core Compound Profile

Chemical Identity:

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 147992-80-1 |

| Molecular Formula | C₈H₈ClN₃ |

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | 2-chloro-4-(dimethylamino)pyridine-3-carbonitrile |

| Synonyms | 4-(Dimethylamino)-2-chloropyridine-3-carbonitrile |

| Canonical SMILES | CN(C)C1=CC=NC(C1=C#N)Cl |

| InChI Key | CAMVNWAYWUPMTI-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of this compound, while not extensively detailed in publicly available literature, can be logically approached through established methodologies for constructing substituted pyridines. A plausible and efficient synthetic strategy is a multi-step process commencing with a condensation reaction followed by chlorination and cyclization. This approach is adapted from a patented method for a structurally similar compound, 2-chloro-4-methyl nicotinonitrile[1].

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of a suitable enamine with malononitrile, followed by a chlorination and cyclization step. The dimethylamino group can be introduced either at the beginning of the synthesis or through nucleophilic aromatic substitution on a pre-formed chlorinated pyridine ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Dimethylaminomethylene)malononitrile (Intermediate A)

-

To a stirred solution of malononitrile (1 equivalent) in an appropriate solvent such as ethanol or acetonitrile, add dimethylformamide dimethyl acetal (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which the formation of a precipitate is typically observed.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The use of dimethylformamide dimethyl acetal serves a dual purpose: it acts as a source for the dimethylaminomethylene group and the liberated methanol can act as a solvent. The reaction proceeds via a Knoevenagel condensation mechanism.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to 2-(dimethylaminomethylene)malononitrile (1 equivalent) at 0 °C.

-

The reaction mixture is then slowly heated to reflux (approximately 100-110 °C) and maintained at this temperature for 3-5 hours.

-

The reaction should be monitored by TLC or GC-MS.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The final product can be purified by column chromatography on silica gel.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It facilitates the cyclization of the intermediate and the concomitant introduction of the chloro group at the 2-position of the newly formed pyridine ring. The exothermic nature of the reaction with water necessitates the cautious quenching on ice.

Spectroscopic and Physicochemical Properties

Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

| Parameter | Predicted Value/Observation |

| ¹H NMR | δ (ppm): ~8.2 (d, 1H, H-6), ~6.4 (d, 1H, H-5), ~3.1 (s, 6H, N(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~158 (C-4), ~155 (C-2), ~152 (C-6), ~117 (C≡N), ~105 (C-5), ~95 (C-3), ~40 (N(CH₃)₂) |

| IR (cm⁻¹) | ~2220-2230 (C≡N stretch), ~1600-1450 (C=C and C=N aromatic stretching), ~1200-1000 (C-N stretch), ~800-700 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ at m/z 181, with a characteristic M+2 peak for the chlorine isotope at m/z 183. Fragmentation may involve loss of CH₃, HCN, and Cl. |

Physicochemical Properties

| Property | Value |

| Melting Point | 84-86 °C |

| Boiling Point | 343.4±42.0 °C (Predicted) |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. |

Applications in Drug Discovery and Development

The 2-chloro-4-aminopyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of three key functional groups—the chloro, amino, and cyano moieties—provides multiple points for chemical modification, allowing for the exploration of diverse chemical space.

Role as a Key Building Block

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitrile group and the pyridine nitrogen. This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build molecular complexity.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings such as tetrazoles.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the introduction of diverse aryl and alkyl substituents.

Therapeutic Areas of Interest

Derivatives of substituted nicotinonitriles have shown promise in a variety of therapeutic areas, including:

-

Oncology: As kinase inhibitors and anti-proliferative agents.

-

Inflammation and Immunology: As modulators of inflammatory pathways.

-

Infectious Diseases: As antibacterial and antiviral agents.[2]

Safety and Handling

Hazard Identification:

Based on data for structurally related compounds, this compound should be handled with care. Potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its versatile and reactive nature makes it an ideal scaffold for the synthesis of novel and diverse molecular entities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of facilitating its effective use in the pursuit of new therapeutic agents. As with any chemical reagent, it is imperative that it is handled with the appropriate safety precautions. The insights provided herein are intended to serve as a solid foundation for further research and innovation.

References

- Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.

- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of a primary and efficient synthetic route to 2-Chloro-4-(dimethylamino)nicotinonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is centered around a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, actionable insights.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a chloro substituent at the 2-position, a dimethylamino group at the 4-position, and a nitrile at the 3-position—makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyridine core is a prevalent motif in numerous approved drugs, and the specific substituents on this molecule offer multiple points for further chemical modification.

The strategic approach to the synthesis of this molecule hinges on the differential reactivity of a di-substituted precursor. The most logical and industrially scalable method involves the selective reaction of 2,4-dichloronicotinonitrile with dimethylamine. This approach leverages the higher susceptibility of the 4-position of the pyridine ring to nucleophilic attack, a common reactivity pattern in such systems.

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its efficiency, selectivity, and the ready availability of the starting materials.

Reaction Overview

The overall transformation is the selective displacement of the chloride at the 4-position of 2,4-dichloronicotinonitrile by dimethylamine.

Caption: Mechanistic pathway of the SNAr reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4-Dichloronicotinonitrile | ≥98% | Commercially Available |

| Dimethylamine solution | 2.0 M in THF | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Brine (Saturated NaCl) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | - | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichloronicotinonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.

-

Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data and Characterization

| Parameter | Value |

| Molecular Formula | C8H8ClN3 |

| Molecular Weight | 181.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >97% |

Characterization data (1H NMR, 13C NMR, MS) should be acquired to confirm the structure of the final product.

Process Considerations and Optimization

-

Solvent Choice: Aprotic polar solvents like THF, DMF, or acetonitrile are suitable for this reaction as they can solvate the intermediate complex. Anhydrous conditions are recommended to prevent side reactions.

-

Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature Control: The initial addition of dimethylamine is exothermic. Maintaining a low temperature during addition helps to control the reaction rate and minimize the formation of byproducts, including potential substitution at the 2-position.

-

Stoichiometry: A slight excess of dimethylamine is used to ensure complete conversion of the starting material. A larger excess should be avoided to prevent potential di-substitution.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,4-dichloronicotinonitrile with dimethylamine is a robust and efficient method. The reaction proceeds with high regioselectivity, is scalable, and utilizes readily available starting materials. This guide provides a solid foundation for the successful synthesis of this important chemical intermediate, empowering further research and development in medicinal chemistry.

References

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

- Google Patents. (2019). The preparation method of the chloro- nicotinonitrile of 2-.

- Organic Syntheses. 2-chloronicotinonitrile. [Link]

- Atlantis Press. (2017).

- Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.

2-Chloro-4-(dimethylamino)nicotinonitrile chemical properties

An In-Depth Technical Guide to 2-Chloro-4-(dimethylamino)nicotinonitrile for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research and development in medicinal chemistry and materials science. This document delineates its core chemical and physical properties, provides detailed protocols for its spectroscopic characterization, outlines a robust synthetic strategy, and explores its chemical reactivity and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Chemical Identity and Properties

This compound, with the primary CAS Number 147992-80-1, is a substituted pyridine derivative.[1] Its structure incorporates three key functional groups that dictate its chemical behavior: an electrophilic 2-chloropyridine core, a nucleophilic 4-dimethylamino group, and a cyano group at the 3-position. The interplay of these groups makes it a valuable and reactive intermediate for further chemical elaboration.

The electron-donating dimethylamino group at the C4 position enhances the electron density of the pyridine ring, which in turn influences the reactivity of the C2-chloro position, making it susceptible to nucleophilic substitution. The cyano group, being an electron-withdrawing group, further modulates the electronic properties of the scaffold.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-(dimethylamino)pyridine-3-carbonitrile | N/A |

| Synonyms | 4-Dimethylamino-2-chloro-3-cyanopyridine | [2] |

| CAS Number | 147992-80-1 | [1][3] |

| Molecular Formula | C₈H₈ClN₃ | [2][3] |

| Molecular Weight | 181.63 g/mol | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 343.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.26 g/cm³ (Predicted) | [3] |

| Flash Point | 161.5 °C (Predicted) | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Melting Point | Not experimentally determined. Related chloronicotinonitriles melt in the 50-115 °C range. | [4][5] |

Spectroscopic Signature and Characterization

Full structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, its structure allows for a clear prediction of its spectral signature.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets in the downfield region (typically 6.5-8.5 ppm). The six protons of the dimethylamino group will likely appear as a sharp singlet in the upfield region (around 3.0 ppm).

-

¹³C NMR: The carbon NMR will show eight distinct signals. The carbon of the cyano group will be significantly downfield (115-120 ppm). The aromatic carbons will appear in the 100-160 ppm range, with the carbon attached to the chlorine (C2) and the dimethylamino group (C4) being identifiable by their chemical shifts and substitution patterns. The two methyl carbons of the dimethylamino group will appear as a single signal around 40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[6] Aromatic C-H and C=C/C=N stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 181. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with a second peak (M+2) at m/z 183 having approximately one-third the intensity of the M⁺ peak.[7]

Protocol: Spectroscopic Analysis Workflow

-

Sample Preparation:

-

For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

For IR, the sample can be analyzed as a KBr pellet or as a thin film from a solution.

-

For MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain a high-resolution mass spectrum (HRMS) using ESI or EI ionization to confirm the exact mass and elemental composition.

-

-

Data Analysis:

-

Assign all proton and carbon signals using chemical shifts, coupling constants, and 2D correlation data.

-

Identify key functional group vibrations in the IR spectrum.

-

Confirm the molecular weight and isotopic pattern from the mass spectrum.

-

dot digraph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the spectroscopic confirmation of the compound's structure.

Synthesis and Mechanism

The synthesis of this compound can be achieved via a multi-step process that is analogous to established methods for related substituted nicotinonitriles.[8] The most logical approach involves the construction of the substituted pyridine ring followed by a chlorination step.

Proposed Synthetic Pathway

A plausible synthetic route starts with the condensation of an enaminone, (E)-4-(dimethylamino)-3-buten-2-one, with malononitrile. This reaction forms an intermediate which then undergoes cyclization. The resulting 2-hydroxy-4-(dimethylamino)nicotinonitrile is subsequently chlorinated to yield the final product.

dot digraph "Synthesis_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=box, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed two-step synthesis of this compound.

Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is based on analogous procedures and should be optimized for safety and yield.

Step 1: Synthesis of 2-hydroxy-4-(dimethylamino)nicotinonitrile

-

To a solution of methanol (100 mL) in a 250 mL round-bottom flask, add a catalytic amount of piperidine (0.5 mL).

-

Add (E)-4-(dimethylamino)-3-buten-2-one (0.1 mol, 12.7 g). Stir the mixture at room temperature.

-

Slowly add malononitrile (0.1 mol, 6.6 g) dropwise over 30 minutes, maintaining the temperature below 30 °C using a water bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, the resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the intermediate product.

Step 2: Chlorination to this compound

-

CAUTION: This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

In a 250 mL flask equipped with a reflux condenser and a gas trap, place the dried intermediate from Step 1 (0.08 mol).

-

Carefully add phosphorus oxychloride (POCl₃, 1.5 equivalents, 0.12 mol, 18.4 g).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[8]

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.

-

The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity to act as a versatile intermediate. The chlorine atom at the C2 position is the principal site of reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen. This makes the C2-Cl bond highly susceptible to nucleophilic attack, proceeding through a Meisenheimer-like intermediate.[9][10] This reactivity is the cornerstone of its application as a building block.

-

Causality: The stability of the negatively charged intermediate is enhanced by the electron-withdrawing cyano group and the ring nitrogen, which can delocalize the charge. This allows for substitution reactions with a wide range of nucleophiles under relatively mild conditions.[9]

Common Transformations:

-

Amination: Reaction with primary or secondary amines introduces diverse amino substituents.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

-

Thiolation: Reaction with thiols provides access to thioether derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this can be more challenging than with corresponding bromo or iodo derivatives.[11]

dot digraph "Reactivity_Scaffold" { graph [fontname="Arial", fontsize=10]; node [shape=box, fontname="Arial", fontsize=10, style=filled];

} Caption: Diversification potential via nucleophilic substitution at the C2 position.

Applications in Drug Discovery

This scaffold is of significant interest to medicinal chemists. The substituted pyridine motif is prevalent in a vast number of FDA-approved drugs.

-

Kinase Inhibitors: The 2-aminopyridine structure is a well-known "hinge-binding" motif in many kinase inhibitors. This compound serves as a direct precursor to libraries of such compounds, where displacement of the chloride with various amines allows for systematic exploration of the enzyme's active site.

-

Scaffold for Bioactive Molecules: The combination of a hydrogen bond acceptor (nitrile, ring nitrogen), a hydrogen bond donor potential (after substitution), and a tunable lipophilic profile makes this a privileged scaffold for generating molecules with diverse pharmacological activities.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. Safety data for this specific compound is limited, so precautions should be based on closely related and more hazardous analogues like 2-chloronicotinonitrile.

Table 2: Hazard Identification and Handling

| Category | Guideline | Source |

| GHS Hazards (Anticipated) | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [12] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a chemical fume hood. | Inferred |

| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. | [12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | Inferred |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Inferred |

References

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.

- Lookchem. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 1031-1035.

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

- Chegg. (2020). Explain why 2-chloropyridine reacts more readily with nucleophiles than pyridine.

- PMC. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

- precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.

- Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- NIH. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions.

- PubChem. 2-Chloro-4-methyl-nicotinonitrile.

- Lookchem. Cas 875-35-4, 2,6-Dichloro-4-methylnicotinonitrile.

- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- PubChem. 2-Chloronicotinonitrile.

- ResearchGate. (2025). Infrared-spectroscopic study of amino-substituted nitrilimines.

- MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.

- MDPI. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]

- 5. 2-Chloro-4-nitropyridine 97 23056-36-2 [sigmaaldrich.com]

- 6. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. chegg.com [chegg.com]

- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Chloro-3-cyanopyridine | 6602-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-4-(dimethylamino)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a self-validating system, this document outlines the integrated use of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, including 2D correlation experiments (COSY, HSQC, HMBC). Each section details not only the experimental protocols but also the causal reasoning behind the interpretation of the spectral data. By synthesizing predicted data with established spectroscopic principles for analogous structures, this guide serves as an authoritative reference for researchers engaged in the characterization of novel heterocyclic compounds.

Introduction

The precise determination of a molecule's structure is a cornerstone of chemical research and development. For novel compounds such as this compound, a robust and unambiguous structural assignment is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring intellectual property protection. This guide presents a systematic and logical workflow for the complete structural elucidation of this target molecule, leveraging a suite of modern analytical techniques. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide a deeper understanding of the structure elucidation process.

Target Molecule Profile:

| Property | Value |

| IUPAC Name | 2-chloro-4-(dimethylamino)pyridine-3-carbonitrile |

| Molecular Formula | C₈H₈ClN₃ |

| Molecular Weight | 181.62 g/mol |

| Canonical SMILES | CN(C)C1=C(C(=NC=C1)Cl)C#N |

Structure Elucidation Workflow:

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry serves as the initial and crucial step in structure elucidation by providing the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is recommended to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation: Unveiling the Formula and Fragmentation

Molecular Ion Peak and Isotopic Pattern: The presence of a chlorine atom is readily confirmed by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two molecular ion peaks separated by 2 m/z units, with the [M+H]⁺ peak being approximately three times more intense than the [M+2+H]⁺ peak.[1]

Predicted High-Resolution Mass Data:

| Ion | Calculated m/z |

| [C₈H₈³⁵ClN₃+H]⁺ | 182.0534 |

| [C₈H₈³⁷ClN₃+H]⁺ | 184.0505 |

Fragmentation Pathway: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural information through fragmentation analysis. The fragmentation of this compound is expected to be influenced by the stability of the pyridine ring and the nature of its substituents.

Plausible Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for N-methylated compounds, leading to a fragment at m/z 167.

-

Loss of HCl: Elimination of hydrogen chloride can occur, particularly in the gas phase, resulting in a fragment at m/z 145.

-

Loss of the cyano group (•CN): Cleavage of the nitrile group would yield a fragment at m/z 155.

-

Cleavage of the dimethylamino group: Loss of the dimethylamino radical (•N(CH₃)₂) would result in a fragment at m/z 137.

Caption: Predicted major fragmentation pathways for this compound.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Data Interpretation: The Vibrational Signature

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Predicted Infrared Absorption Frequencies:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2225 | C≡N stretch | Nitrile |

| 1600-1450 | C=C and C=N stretches | Pyridine ring |

| 1350-1250 | C-N stretch | Dimethylamino |

| 850-750 | C-Cl stretch | Chloro substituent |

The C≡N stretching frequency is particularly diagnostic for nitriles and typically appears as a sharp, intense band in the 2260-2220 cm⁻¹ region.[2] Conjugation with the pyridine ring is expected to shift this absorption to a slightly lower wavenumber.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard single-pulse spectrum.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[4]

-

Data Interpretation: Assembling the Molecular Puzzle

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the two equivalent methyl groups of the dimethylamino substituent.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted δ (ppm) | Multiplicity | Integration |

| H-5 | ~6.5-7.0 | d | 1H |

| H-6 | ~8.0-8.5 | d | 1H |

| -N(CH₃)₂ | ~3.0-3.3 | s | 6H |

The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents. The electron-donating dimethylamino group at C-4 will shield H-5, shifting it upfield, while the electron-withdrawing chloro and cyano groups will deshield H-6, shifting it downfield. The coupling constant between H-5 and H-6 (³JHH) is expected to be in the range of 5-7 Hz.[5]

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted δ (ppm) |

| C-2 | ~150-155 |

| C-3 | ~90-95 |

| C-4 | ~155-160 |

| C-5 | ~105-110 |

| C-6 | ~145-150 |

| -C≡N | ~115-120 |

| -N(CH₃)₂ | ~35-40 |

The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects within the pyridine ring. The carbons directly attached to the nitrogen (C-2 and C-6) and the dimethylamino group (C-4) are expected to be significantly deshielded. The carbon of the nitrile group (C≡N) will appear in its characteristic region.[6]

2D NMR Spectroscopy: Connecting the Pieces

-

COSY: A cross-peak between the signals for H-5 and H-6 will confirm their vicinal relationship.

-

HSQC: This experiment will definitively link the proton signals to their corresponding carbon signals (H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbons).

-

HMBC: This is the key to the final structure confirmation. Expected key correlations include:

-

The methyl protons of the dimethylamino group should show a correlation to C-4.

-

H-5 should show correlations to C-3, C-4, and C-6.

-

H-6 should show correlations to C-2, C-4, and C-5.

-

Correlations from H-5 and H-6 to the quaternary carbons (C-2, C-3, C-4, and the nitrile carbon) will allow for their unambiguous assignment.

-

Caption: Key expected HMBC correlations for this compound.

Conclusion

The structural elucidation of this compound can be achieved with a high degree of confidence through the systematic application and interpretation of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments. This integrated approach, as detailed in this guide, provides a self-validating workflow that ensures the accuracy and integrity of the final structural assignment. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- ResearchGate. (n.d.). Download Table | Correlations in the HSQC and HMBC spectra of 19. ResearchGate.

- University College London. (n.d.). Chemical shifts. UCL.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.

- University of California, Los Angeles. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry.

- ResearchGate. (n.d.). Download Table | Calculated and experimental 13 C NMR chemical shifts. ResearchGate.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps.

- Michigan State University. (n.d.). Mass Spectrometry. MSU chemistry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide.

- Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry.

- PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][8][9]benzothia zepin-1-ones. PubMed.

- National Center for Biotechnology Information. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC - NIH.

- YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.

- YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.

- YouTube. (2023, May 15). NMR 5: Coupling Constants. YouTube.

- ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. ResearchGate.

- Multiplet Guide and Workbook. (n.d.). Multiplet Guide and Workbook. UCI.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.

- NMRDB.org. (n.d.). Predict all NMR spectra. NMRDB.org.

- ChemAxon. (n.d.). NMR Predictor. Chemaxon Docs.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. ResearchGate.

- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube.

- National Center for Biotechnology Information. (2021, June 28). Predicting Infrared Spectra with Message Passing Neural Networks. PubMed.

- Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org.

- ResearchGate. (2023, July 15). How to predict IR Spectra?. ResearchGate.

- GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. GitHub.

- doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram. doc brown's advanced organic chemistry revision notes.

- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. MDPI.

- ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate.

- Testbook. (n.d.). [Solved] The correct match of 13C NMR chemical shift values (δ. Testbook.

- National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. the NIST WebBook.

- ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as.... ResearchGate.

- Wiley Online Library. (n.d.). Mass spectral fragmentation and photocatalytic transformation of nicotine and cotinine. Wiley Online Library.

- Scientific Research Publishing - Scirp.org. (n.d.). FTIR spectrum of 3-Pyridinecarbonitrile, 2-chloro-4,6-dimethyl-from LookChem No 14237-71-9. - References.

- National Center for Biotechnology Information. (n.d.). 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. PubChem - NIH.

- National Institute of Standards and Technology. (n.d.). 2-Phenoxypyridine-3-carbonitrile. the NIST WebBook.

- ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.

- ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 4-N,N '-dimethylamino pyridine | Request PDF. ResearchGate.

- SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[ATR-IR] - Spectrum. SpectraBase.

- SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum. SpectraBase.

- ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... ResearchGate.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Compound Interest. (2015). a guide to 13c nmr chemical shift values. Compound Interest.

- 13C NMR Chemical Shift Table.pdf. (n.d.).

- 13C-NMR. (n.d.).

- National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH.

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- ResearchGate. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. ResearchGate.

- NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

- American Chemical Society. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ACS Publications.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736. PubChem.

- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. precisionFDA.

- Iowa State University. (n.d.). Coupling constants for 1H and 13C NMR. Chemical Instrumentation Facility.

- National Center for Biotechnology Information. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed.

- Royal Society of Chemistry. (2022, February 23). Deciding which is the best NMR predictor for organic compounds using statistical tools. Royal Society of Chemistry. Retrieved from [Link]content/articlehtml/2022/ra/d1ra09121a)

Sources

- 1. IR spectra prediction [cheminfo.org]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile: Starting Materials and Strategic Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of 2-Chloro-4-(dimethylamino)nicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed exploration of two primary synthetic strategies, complete with mechanistic insights and detailed protocols.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique combination of a reactive chlorine atom at the 2-position, a nucleophilic dimethylamino group at the 4-position, and a cyano group at the 3-position makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic selection of starting materials and the synthetic route employed are critical factors that influence the overall efficiency, scalability, and cost-effectiveness of its production. This guide will delve into two plausible and scientifically-grounded synthetic approaches:

-

Pathway A: De Novo Ring Construction from Acyclic Precursors. This strategy involves the formation of the pyridine ring from acyclic starting materials that already contain the key dimethylamino functionality.

-

Pathway B: Late-Stage Functionalization of a Pre-formed Pyridine Ring. This approach focuses on the initial synthesis of a di-substituted nicotinonitrile core, followed by the selective introduction of the dimethylamino group.

Pathway A: De Novo Ring Construction from Acyclic Precursors

This pathway offers an elegant approach to the target molecule by constructing the pyridine ring with the 4-dimethylamino substituent already incorporated into one of the key starting materials. This strategy can be advantageous in terms of regioselectivity, as the position of the dimethylamino group is determined from the outset.

Core Concept: Condensation and Cyclization

The central theme of this pathway is the condensation of a nitrogen-containing acyclic precursor with a suitable partner, followed by cyclization to form the desired pyridine ring. A notable example of a similar synthesis is the preparation of 2-chloro-4-methyl-nicotinonitrile, which starts from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile[1]. By analogy, a plausible route to this compound can be envisioned using a precursor where the methyl group is absent.

Proposed Starting Materials

A key starting material for this pathway would be a 1,3-dicarbonyl compound or its synthetic equivalent, and a suitable enamine or enaminone bearing the dimethylamino group. A logical choice of starting materials would be:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent to provide the dimethylaminomethylene group.

-

Cyanoacetamide or Malononitrile as the source of the nitrile group and part of the pyridine ring backbone.

Experimental Protocol: A Plausible Three-Step Synthesis

-

Synthesis of an Enaminonitrile Intermediate:

-

React cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminonitrile intermediate, 3-(dimethylamino)-2-cyanoacrylamide.

-

-

Condensation and Cyclization:

-

The enaminonitrile intermediate is then reacted with another active methylene compound, such as malononitrile, in the presence of a base (e.g., sodium ethoxide) to construct the dihydropyridine ring. Subsequent oxidation or elimination would lead to the formation of the aromatic pyridine ring.

-

-

Chlorination:

-

The resulting 4-(dimethylamino)-2-hydroxynicotinonitrile (or its tautomer, a pyridone) is then chlorinated to yield the final product, this compound. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃)[2].

-

Causality in Experimental Choices

The choice of DMF-DMA is strategic as it provides the necessary one-carbon unit with the dimethylamino group already attached, simplifying the synthetic sequence. Cyanoacetamide and malononitrile are common and cost-effective starting materials in the synthesis of substituted pyridines. The final chlorination step using POCl₃ is a well-established and reliable method for converting hydroxypyridines to their corresponding chloropyridines.

Visualizing Pathway A

Caption: Synthetic route for Pathway A.

Pathway B: Late-Stage Functionalization of a Pre-formed Pyridine Ring

This synthetic strategy involves the initial construction of a di-halogenated nicotinonitrile precursor, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the dimethylamino group at the 4-position. This approach is often practical for large-scale synthesis due to the availability of the starting materials.

Core Concept: Nucleophilic Aromatic Substitution (SNAr)

The key step in this pathway is the selective displacement of a halide (typically chloride) at the 4-position of the pyridine ring by dimethylamine. The pyridine ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups, namely the cyano group at the 3-position and the chloro group at the 2-position[3][4]. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position in such systems.

Proposed Starting Materials

The primary starting materials for this pathway would be:

-

2,4-Dichloronicotinonitrile: This is the key intermediate that will undergo selective amination.

-

Dimethylamine: This can be used as an aqueous solution or generated in situ from its hydrochloride salt.

Experimental Protocol: A Two-Step Synthesis

-

Synthesis of 2,4-Dichloronicotinonitrile:

-

Selective Amination at the 4-Position:

-

2,4-Dichloronicotinonitrile is then reacted with an excess of dimethylamine in a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion[5][6]. The greater electrophilicity of the C4 position directs the nucleophilic attack of dimethylamine to displace the chloride at this position preferentially.

-

Causality in Experimental Choices

The success of this pathway hinges on the selective reactivity of the two chlorine atoms. The electron-withdrawing nature of the adjacent cyano group and the nitrogen atom in the pyridine ring makes the 4-position more electron-deficient and thus more susceptible to nucleophilic attack compared to the 2-position. Using an excess of dimethylamine helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.

Data Presentation: Comparison of Synthetic Pathways

| Feature | Pathway A: De Novo Ring Construction | Pathway B: Late-Stage Functionalization |

| Starting Materials | Cyanoacetamide, DMF-DMA, Malononitrile | 2,4-Dihydroxynicotinonitrile, POCl₃, Dimethylamine |

| Key Intermediate | 3-(dimethylamino)-2-cyanoacrylamide | 2,4-Dichloronicotinonitrile |

| Regioselectivity | Inherently controlled by starting materials | Dependent on the relative reactivity of the two chloro groups |

| Potential Advantages | Potentially shorter overall sequence | May utilize more readily available starting materials for the core |

| Potential Challenges | Synthesis of the enaminonitrile precursor | Control of selectivity in the amination step |

Visualizing Pathway B

Caption: Synthetic route for Pathway B.

Conclusion

Both Pathway A and Pathway B represent viable and logical synthetic strategies for the preparation of this compound. The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the manufacturing facility. Pathway A offers a more convergent approach with inherent regiocontrol, while Pathway B relies on a well-established late-stage functionalization reaction. This guide provides the foundational knowledge for researchers to make informed decisions and to develop robust and efficient syntheses of this important pharmaceutical intermediate.

References

- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences, 6(S6), 1039–1050. [Link]

- Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides. I. Synthesis of some nicotinic acid derivatives. Journal of the American Chemical Society, 76(7), 1633–1637.

- Zhang, M., Wei, J., & Wang, Z. (2004). Synthesis of 2-chloronicotinic acid. Chinese Journal of Pharmaceuticals, 35(5), 267-268.

- LookChem. (n.d.). 4-Dimethylaminopyridine.

- European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone (EP 1064265 B1). [Link]

- Google Patents. (n.d.). A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.

- Tan, W., et al. (2014). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 19(12), 20567-20584. [Link]

- El-Sayed, M. A. A., et al. (2015). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Journal of Chemistry, 2015, 854121. [Link]

- Al-Mousawi, S. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-542. [Link]

- Loba Chemie. (n.d.). 4-(DIMETHYLAMINO) PYRIDINE.

- Overberger, C. G., Kogon, I. C., & Minin, R. (1954). 2-(Dimethylamino)pyrimidine. Organic Syntheses, 34, 38. [Link]

- European Patent Office. (2003). Process for producing 4-dimethyl amino pyridine (4-DMAP) (EP 1424328 B1). [Link]

- Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC, 4746098. [Link]

- Katritzky, A. R., et al. (2005).

- Yamamoto, Y., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Heterocycles, 78(10), 2535-2541.

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.

- Chemistry LibreTexts. (2022). 16.

- Mamedov, V. A., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Journal of Chemical Health Risks, 13(3), 221-228. [Link]

- ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridines 17.

- YouTube. (2019).

- Comptes Rendus de l'Académie des Sciences. (2022).

- YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]

- MDPI. (2024).

Sources

- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

The Nicotinonitrile Scaffold: A Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs, including bosutinib and neratinib.[1] Its synthetic tractability and the ability of its substituents to be readily modified allow for the fine-tuning of physicochemical properties and pharmacological activities. This guide provides a comprehensive overview of the diverse biological activities of substituted nicotinonitriles, with a primary focus on their anticancer and antimicrobial properties. We delve into the key mechanisms of action, present structure-activity relationship insights, and provide detailed, field-proven experimental protocols for the evaluation of these compounds, aiming to equip researchers with the knowledge to design and validate new therapeutic agents based on this versatile scaffold.

The pyridine ring is a fundamental component in over 7,000 medically significant molecules and is naturally present in essential compounds like nicotinamide and vitamin B6.[1][2] The introduction of a nitrile (-C≡N) group at the 3-position creates the nicotinonitrile scaffold, a versatile building block that has garnered significant attention from medicinal chemists. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the electronic properties of the pyridine ring, which is crucial for molecular interactions with biological targets. The ease of chemical modification at other positions of the pyridine ring allows for the creation of large libraries of derivatives with diverse biological functions, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects.[1][3][4]

Synthetic Accessibility: Paving the Way for Diversity

The exploration of nicotinonitriles in drug discovery is heavily supported by the development of efficient synthetic methodologies. Multi-component reactions are particularly powerful, allowing for the one-pot synthesis of highly substituted pyridines from simple acyclic precursors like ylidenemalononitriles, aldehydes, and ammonium acetate.[5][6][7] Other strategies, such as the FeCl₃-promoted condensation–cyclization of enamino nitriles and α,β-unsaturated ketones, provide efficient access to multi-arylated nicotinonitriles, further expanding the chemical space available for biological screening.[8] This synthetic accessibility is a key driver for the continued investigation and development of novel nicotinonitrile-based therapeutic agents.

Core Biological Activities of Substituted Nicotinonitriles

Anticancer Activity

The most extensively studied application of nicotinonitrile derivatives is in oncology. These compounds have demonstrated potent activity against a wide range of cancer cell lines, operating through several distinct and often overlapping mechanisms of action.

A primary mechanism through which nicotinonitriles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.

-

PIM Kinases: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers, including prostate and breast cancer.[9][10] By binding to the ATP pocket of the kinase, these compounds block downstream signaling, leading to cell cycle arrest and apoptosis. For instance, compound 7b (a specific derivative from a study) was found to be a potent PIM-1 inhibitor with an IC₅₀ of 18.9 nM.[9][10]

-

Tyrosine Kinases (TKs): Other nicotinonitrile derivatives have shown significant inhibitory activity against tyrosine kinases.[11][12] TKs are crucial for many cellular processes, and their dysregulation is a hallmark of many cancers. Compounds 8 and 5g from one study were identified as potent TK inhibitors, with enzymatic IC₅₀ values of 311 and 352 nM, respectively.[11][12]

The causality behind this experimental choice lies in the fact that kinase inhibition is a clinically validated strategy for cancer therapy. Targeting specific kinases that are overactive in cancer cells can lead to high efficacy with potentially lower toxicity compared to traditional chemotherapy.

}

Nicotinonitrile derivatives inhibiting kinase activity.

Beyond direct enzyme inhibition, a crucial outcome of treatment with active nicotinonitriles is the induction of apoptosis, or programmed cell death. This is a self-validating system for an effective anticancer agent, as it eliminates malignant cells.

Mechanistic studies have shown that these compounds can:

-

Increase Caspase Activity: They significantly induce caspases 3 and 9, which are key executioner and initiator caspases in the intrinsic apoptotic pathway.[11][12]

-

Modulate p53 and Bcl-2 Family Proteins: Active derivatives can upregulate the expression of the tumor suppressor p53 and alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, pushing the cell towards apoptosis.[13][14]

-

Induce Cell Cycle Arrest: By inhibiting key signaling pathways, these compounds can arrest the cell cycle at various phases (e.g., G1 or G2/M), preventing cancer cells from replicating.[9][10][13][14] For example, compound 7b arrested the cell cycle at the G1 phase in PC-3 cells, while compound 8e induced G2/M arrest in HepG2 cells.[9][10][13][14]

The cytotoxic potential of nicotinonitrile derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID (Reference) | Target Cell Line | Cancer Type | IC₅₀ Value |

| Compound 7b [9][10] | MCF-7 | Breast Cancer | 3.58 µM |

| Compound 7b [9][10] | PC-3 | Prostate Cancer | 3.60 µM |

| Compound 8e [13][14] | HepG2 | Liver Cancer | Sub-micromolar (≤ 0.28 µM PIM kinase IC₅₀) |

| Compound 5g [11][12] | MCF-7 / HCT-116 | Breast / Colon | ~ 1-3 µM |

| Compound 8 [11][12] | MCF-7 / HCT-116 | Breast / Colon | ~ 1-3 µM |

| Compound 11 [15] | MCF-7 / HepG2 | Breast / Liver | Promising activity vs. Doxorubicin |

| Compound 12 [15] | MCF-7 / HepG2 | Breast / Liver | Promising activity vs. Doxorubicin |

| Compound 8 [16] | MCF-7 / NCI-H460 / SF-268 | Breast / Lung / CNS | 0.01 - 0.02 µg/mL |

| Compound 16 [16] | MCF-7 / NCI-H460 / SF-268 | Breast / Lung / CNS | 0.01 - 0.02 µg/mL |

| Compound 19 [17] | HeLa | Cervical Cancer | 4.26 µg/mL |

Antimicrobial Activity

Substituted nicotinonitriles also exhibit a promising spectrum of antimicrobial activity.[18] The incorporation of different functional groups allows for targeting various bacterial and fungal pathogens.

The primary method for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[19][20]

Studies have shown that nicotinonitrile derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as some fungi like Candida albicans.[4][21]

| Compound ID (Reference) | Target Microorganism | Type | Activity Metric / Result |

| Compound 2h [22] | S. aureus | Gram-positive | Lower MIC than ciprofloxacin |

| Compound 2a [21] | P. aeruginosa | Gram-negative | High inhibition (21 mm zone) |

| Compounds 3a-c [4] | S. aureus, E. coli, etc. | Bacteria | Good antibacterial activity |

| Compounds 3a-c [4] | C. albicans | Fungus | Moderate antifungal activity |

Core Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, standardized protocols are essential. The following sections detail robust, self-validating methods for assessing the biological activity of novel nicotinonitrile derivatives.

In Vitro Anticancer Activity Evaluation

A tiered approach is recommended, starting with a general cytotoxicity screen, followed by more specific mechanistic assays for promising candidates.[23][24]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] The choice of this assay is based on its reliability, high-throughput nature, and cost-effectiveness for initial screening.[23][24]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[25]

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test nicotinonitrile in sterile DMSO. Create a series of working solutions by diluting the stock in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.[25]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker.[25]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

}

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent due to its accuracy and ability to provide quantitative results.[20][26][27]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[19]

Conclusion and Future Perspectives

Substituted nicotinonitriles represent a highly versatile and valuable class of compounds in modern drug discovery. Their proven efficacy as anticancer agents, particularly through mechanisms like kinase inhibition and apoptosis induction, warrants continued investigation. The structure-activity relationships explored to date provide a strong foundation for the rational design of next-generation inhibitors with improved potency and selectivity.[2] Furthermore, their emerging potential as antimicrobial agents opens new avenues for combating infectious diseases. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, conducting in vivo efficacy studies in relevant animal models, and exploring novel therapeutic applications for this remarkable chemical scaffold.

References

- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Royal Society of Chemistry.

- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.

- El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M. S., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

- López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

- (n.d.). Nicotinonitrile derivatives as antitumor agents.

- (n.d.). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.

- Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 641-649. [Link]

- (n.d.). Basic protocol to assess preclinical anticancer activity. It can be...

- (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.

- (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- Bhargava, S., & Daharwal, S. J. (2024).

- Abou-khatwa, S. A., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]

- El-Gazzar, M. G., et al. (2018).

- (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs.